molecular formula C11H7BrN2 B8306432 3-Bromo-beta-carboline

3-Bromo-beta-carboline

Cat. No. B8306432
M. Wt: 247.09 g/mol
InChI Key: DUVJFXSQMXNUBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04731358

Procedure details

2 g of 3-amino-β-carboline, suspended in 25 ml of 48% hydrobromic acid, are mixed with 6 ml of a 2-molar sodium nitrite solution at 0°-5° C. The mixture is added at 0°-5° C. to a solution of 2.1 g of copper-I-bromide in 20 ml of 24% hydrobromic acid. The reaction mixture is heated briefly in a steam bath and then repeatedly extracted with a mixture consisting of 9 parts of ethyl acetate and one part of ethane. The combined extracts are evaporated, the residue chromatographed (silica gel, methylene chloride/methanol=19:1). The main fraction crystallizes on treatment with ethyl acetate. Yield: 0.5 g of 3-bromo-β-carboline; melting point: 300° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
copper-I-bromide
Quantity
2.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3.N([O-])=O.[Na+].[BrH:19]>>[Br:19][C:2]1[N:3]=[CH:4][C:5]2[NH:6][C:7]3[C:12]([C:13]=2[CH:14]=1)=[CH:11][CH:10]=[CH:9][CH:8]=3 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC=1N=CC=2NC3=CC=CC=C3C2C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
copper-I-bromide
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated briefly in a steam bath
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with a mixture
CUSTOM
Type
CUSTOM
Details
The combined extracts are evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed (silica gel, methylene chloride/methanol=19:1)
CUSTOM
Type
CUSTOM
Details
The main fraction crystallizes on treatment with ethyl acetate

Outcomes

Product
Name
Type
Smiles
BrC=1N=CC=2NC3=CC=CC=C3C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.